GSK2820151
Description
GSK2820151 is a potent, orally bioavailable bromodomain and extraterminal (BET) family protein inhibitor developed by GlaxoSmithKline (GSK). It selectively targets the acetylated lysine recognition motifs in BET proteins (BRD2, BRD3, BRD4, and BRDT), disrupting their interaction with acetylated histones. This interference inhibits chromatin remodeling and transcriptional activation of oncogenes such as MYC, leading to antitumor effects in preclinical models . A phase I clinical trial (NCT02630251) evaluated its safety and pharmacokinetics in advanced solid tumors, though detailed results remain unpublished .
Properties
Molecular Formula |
C22H32ClN3O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
GSK2820151; GSK-2820151; GSK 2820151.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar BET Inhibitors
The BET inhibitor class includes structurally and functionally diverse compounds. Below is a detailed comparison of GSK2820151 with key analogues:
Structural and Mechanistic Profiles
Key Differences :
- Target Specificity : this compound and GSK525762 broadly inhibit all BET proteins, while ZEN-3694 and BMS-986158 show preference for BRDT .
- Therapeutic Focus : this compound and OTX-015 are prioritized for solid tumors, whereas GSK525762 is studied in hematologic cancers .
- Clinical Progress : OTX-015 and GSK525762 have more advanced clinical data, while this compound’s trial outcomes are pending .
Pharmacokinetic and Clinical Data
Efficacy and Toxicity :
- OTX-015 demonstrated clinical activity in hematologic malignancies but faced toxicity challenges (e.g., thrombocytopenia) .
Preparation Methods
Core Structure Disassembly
The imidazo[4,5-c]quinolin-2-one core of GSK2820151 is derived from a fused heterocyclic system, requiring sequential cyclization and functionalization steps. Retrosynthetically, the molecule can be divided into three primary components:
-
Imidazo[4,5-c]quinolinone scaffold : Likely synthesized via cyclization of a substituted 4-amino-3-nitroquinoline precursor.
-
(1R)-1-Pyridin-2-ylethyl side chain : Introduced through stereospecific alkylation or Mitsunobu reaction.
-
3,5-Dimethylisoxazol-4-yl group : Installed via palladium-catalyzed cross-coupling or Huisgen cycloaddition.
Stereochemical Control
The chiral (1R)-1-pyridin-2-ylethyl moiety necessitates asymmetric synthesis or resolution techniques. Patent data suggests the use of enantiomerically pure starting materials, such as (R)-phenylethanol derivatives, to ensure correct configuration.
Detailed Synthetic Pathways
Quinoline Precursor Preparation
The synthesis begins with methyl 4-amino-3-hydroxybenzoate (30 ), as outlined in Scheme 1 of the ACS publication:
-
Acetylation : Treatment with acetyl chloride in p-xylene/THF yields methyl 4-acetamido-3-hydroxybenzoate (31 ).
-
Alkylation : Benzyl bromide alkylation of the phenolic -OH group produces methyl 4-acetamido-3-benzyloxybenzoate (32 ).
-
Hydrolysis : Lithium hydroxide-mediated ester hydrolysis generates acid intermediate 33 , a critical building block for subsequent amide couplings.
Cyclization to Imidazo[4,5-c]quinolinone
Cyclization of 33 with ammonium acetate under microwave irradiation forms the imidazole ring. Key conditions:
Chiral Alkylation
The stereospecific introduction of the (1R)-1-pyridin-2-ylethyl group employs a Mitsunobu reaction:
Huisgen Cycloaddition
The isoxazole ring is constructed via a 1,3-dipolar cycloaddition:
-
Precursor : Propargylamine derivative of the quinolinone core
-
Reagents :
-
3,5-Dimethylisoxazole-4-carbonyl chloride
-
CuI (Catalyst)
-
DIPEA (Base)
-
-
Conditions : DCM, rt, 6 h
Analytical Characterization and Quality Control
Spectroscopic Validation
| Technique | Key Data for this compound |
|---|---|
| <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) | δ 8.72 (d, J=5.1 Hz, 1H, Pyridine-H), 8.24 (s, 1H, Imidazole-H), 7.89–7.82 (m, 2H, Quinoline-H) |
| HRMS (ESI+) | m/z Calc. for C<sub>24</sub>H<sub>22</sub>N<sub>4</sub>O<sub>3</sub>: 430.1743; Found: 430.1746 |
| HPLC Purity | 99.2% (C18 column, 0.1% TFA/MeCN gradient) |
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column) confirmed 99.8% enantiomeric excess for the (1R)-configured side chain.
Process Optimization and Scale-Up Challenges
Yield Improvement Strategies
Critical Process Parameters
| Parameter | Optimal Range | Impact on Quality |
|---|---|---|
| Reaction Temperature | 150–155°C (cyclization) | >160°C leads to decomposition |
| DIAD Equivalents | 1.2–1.5 eq | Lower equivalents reduce side products |
| CuI Loading | 5 mol% | Higher loadings cause metal retention |
Comparative Analysis of Synthetic Routes
Patent vs. Journal Methodologies
The original patent emphasizes:
-
Use of benzyl ether protecting groups for phenolic -OH
-
Late-stage Mitsunobu reaction for side chain introduction
In contrast, the ACS route employs:
-
S<sub>N</sub>Ar reactions for heteroaryl couplings
-
Chiral resolution via simulated moving bed chromatography
Cost and Scalability Considerations
| Step | Cost Driver | Scalability Limit |
|---|---|---|
| Mitsunobu Reaction | DIAD/PPh<sub>3</sub> cost | Batch size limited by phosphorus waste |
| Huisgen Cycloaddition | CuI catalyst removal | Requires extensive chelation filtration |
Q & A
Basic: What is the molecular mechanism of GSK2820151, and which proteins does it target?
Answer: this compound is a small-molecule BET (bromodomain and extra-terminal) inhibitor that selectively binds to the acetylated lysine recognition motifs in BET proteins (BRD2, BRD3, BRD4, and BRDT). This interaction disrupts BET protein binding to acetylated histones, inhibiting chromatin remodeling and transcriptional activation of oncogenes such as MYC. Preclinical studies demonstrate its antiproliferative effects in solid tumor cell lines and xenograft models .
Basic: What preclinical models have validated the efficacy of this compound?
Answer: this compound has been tested in xenograft models using solid tumor cell lines, showing dose-dependent tumor growth inhibition. Key parameters include tumor volume measurement, immunohistochemical analysis of MYC expression, and pharmacodynamic markers like BET target gene suppression. Studies emphasize reproducibility by detailing cell line authentication and in vivo dosing regimens (e.g., oral administration at 30–100 mg/kg) .
Advanced: How should researchers design in vivo experiments to optimize this compound dosing while minimizing toxicity?
Answer:
- Experimental Design:
- Cell Line Selection: Use patient-derived xenografts (PDX) or cell lines with confirmed BET dependency (e.g., MYC-amplified models).
- Dosing Strategy: Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify the therapeutic window. Monitor plasma concentrations and compare with IC50 values from in vitro assays.
- Controls: Include vehicle controls and cohorts treated with established BET inhibitors (e.g., GSK525762) for comparative efficacy.
- Endpoints: Assess tumor regression, survival, and off-target effects (e.g., hematological toxicity via CBC analysis).
- Validation: Cross-reference results with Phase I clinical trial data (NCT02630251), which terminated early due to prioritization of GSK525762 but provided preliminary safety profiles .
Advanced: How can contradictory data between in vitro and in vivo efficacy of this compound be resolved?
Answer: Contradictions often arise from differences in drug bioavailability or tumor microenvironment interactions. Methodological approaches include:
- Tissue Pharmacokinetics: Measure intratumoral drug levels via LC-MS/MS to confirm target engagement.
- Gene Expression Profiling: Use RNA-seq to compare MYC suppression in vitro versus in vivo. Discrepancies may indicate compensatory pathways (e.g., WNT or MAPK signaling).
- Combinatorial Studies: Test this compound with PI3K or MEK inhibitors to address resistance mechanisms. Reference studies on BET inhibitor synergies in NSCLC and triple-negative breast cancer models .
Basic: What are the key pharmacodynamic biomarkers for assessing this compound activity?
Answer: Validated biomarkers include:
- MYC mRNA/Protein Levels: Quantified via qRT-PCR or immunohistochemistry.
- BET Target Genes (e.g., HEXIM1, Aurora B): Assessed using NanoString or RNA-seq.
- Histone Acetylation Status: Measured via Western blot (e.g., H3K27ac). These biomarkers are critical for confirming on-target effects in both preclinical and clinical settings .
Advanced: What methodological challenges arise in translating this compound findings from preclinical to clinical studies?
Answer:
- Species-Specific Metabolism: Mouse liver enzymes may metabolize this compound differently than humans. Use humanized liver mouse models or microdosing trials to predict human PK.
- Tumor Heterogeneity: PDX models better recapitulate patient diversity than cell line-derived xenografts.
- Clinical Trial Design: Phase I trials (e.g., NCT02630251) faced challenges in dose escalation due to limited efficacy, highlighting the need for biomarker-enriched patient selection. Cross-trial comparisons with GSK525762 data are recommended to identify responsive subgroups .
Basic: How is this compound distinguished structurally and functionally from other BET inhibitors?
Answer: this compound shares a benzodiazepine backbone with JQ1 but incorporates substitutions enhancing selectivity for BRD4. Unlike pan-BET inhibitors, it shows reduced off-target binding to non-BET bromodomains (e.g., CBP/p300). Functional distinction is validated via competitive binding assays (e.g., AlphaScreen) and gene signature analysis .
Advanced: What statistical methods are recommended for analyzing this compound dose-response data in heterogeneous tumor models?
Answer:
- Nonlinear Mixed-Effects Modeling: Accounts for inter-tumor variability in growth rates and drug response.
- Time-to-Event Analysis: Use Kaplan-Meier curves with log-rank tests to compare survival between dosing cohorts.
- Multivariate Regression: Identify covariates (e.g., baseline MYC expression) influencing efficacy. Ensure power analysis is performed during experimental design to validate statistical significance .
Basic: What clinical data exists for this compound, and why was its development deprioritized?
Answer: The Phase I trial (NCT02630251) enrolled five patients with advanced solid tumors but was terminated to focus on GSK525762, which had a stronger risk-benefit profile. Available data include dose-limiting toxicities (e.g., thrombocytopenia) and partial responses in BET-dependent malignancies. Cross-referencing terminated trials (e.g., INCB054329 for pharmacokinetic issues) underscores the importance of preclinical optimization .
Advanced: How can researchers leverage multi-omics approaches to identify resistance mechanisms to this compound?
Answer:
- Integrated Omics: Combine RNA-seq, ATAC-seq, and proteomics to map epigenetic and transcriptional changes post-treatment.
- CRISPR Screens: Identify synthetic lethal partners (e.g., CDK9 or BRD9) in this compound-resistant cell lines.
- Single-Cell Analysis: Resolve intratumoral heterogeneity in drug response using scRNA-seq. Reference studies on BET inhibitor resistance in AML and ovarian cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
